1-(Cyclohex-3-ene-1-carbonyl)piperazine

Beschreibung

BenchChem offers high-quality 1-(Cyclohex-3-ene-1-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclohex-3-ene-1-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H18N2O |

|---|---|

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

cyclohex-3-en-1-yl(piperazin-1-yl)methanone |

InChI |

InChI=1S/C11H18N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-2,10,12H,3-9H2 |

InChI-Schlüssel |

WKLPKXATXOPSKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CC=C1)C(=O)N2CCNCC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-(Cyclohex-3-ene-1-carbonyl)piperazine IUPAC name and structure

An In-Depth Technical Guide to (Cyclohex-3-en-1-yl)(piperazin-1-yl)methanone

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive technical overview of a specific N-acylated piperazine derivative, (Cyclohex-3-en-1-yl)(piperazin-1-yl)methanone. We will delve into its systematic nomenclature, structural properties, and a detailed, field-proven synthetic methodology. The narrative emphasizes the causal reasoning behind experimental choices, from precursor synthesis to final product characterization, to equip researchers and drug development professionals with actionable insights. This document serves as a self-validating manual, integrating detailed protocols with the spectroscopic data required for structural confirmation, thereby ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Piperazine Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The piperazine heterocycle is a paramount example of such a structure.[3] It is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions.[4] This simple architecture provides a unique combination of structural rigidity and synthetic versatility, making it an invaluable tool for medicinal chemists.[1]

The two nitrogen atoms offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's solubility, lipophilicity, basicity, and binding affinity for biological targets.[1][5] Consequently, piperazine derivatives have found broad application across numerous therapeutic areas, including oncology (e.g., Imatinib), psychiatry (e.g., Aripiprazole), and allergy treatment (e.g., Cetirizine).[1][6] The compound at the core of this guide, (Cyclohex-3-en-1-yl)(piperazin-1-yl)methanone, represents a synthetically accessible building block that combines the proven piperazine core with a reactive cyclohexene moiety, opening avenues for further functionalization in lead optimization campaigns.

Nomenclature and Structural Elucidation

IUPAC Nomenclature

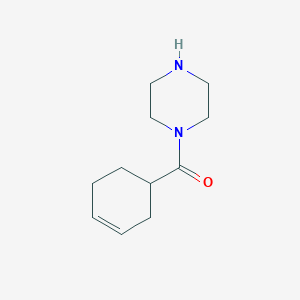

The systematic and unambiguous naming of a chemical entity is critical for scientific communication. Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the target compound is (cyclohex-3-en-1-yl)(piperazin-1-yl)methanone .

This name is deconstructed as follows:

-

methanone: Indicates a ketone or, in this case, the carbonyl group (C=O) of an amide linker.

-

(piperazin-1-yl): Specifies that the carbonyl carbon is attached to the nitrogen at position 1 of a piperazine ring.

-

(cyclohex-3-en-1-yl): Describes the other substituent on the carbonyl carbon—a cyclohexene ring where the double bond is between carbons 3 and 4, and the attachment point is at carbon 1.

The commonly used name, "1-(Cyclohex-3-ene-1-carbonyl)piperazine," is also understood in the field but is less systematic than the formal IUPAC designation.

Chemical Structure and Properties

The structural representation and key physicochemical properties of the molecule are summarized below.

Structure:

Table 1: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O | |

| Molecular Weight | 194.27 g/mol | |

| Formal Charge | 0 | |

| Hydrogen Bond Donors | 1 | The secondary amine (N-H) in the piperazine ring. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the tertiary nitrogen. |

| XLogP3 | 1.0 (Predicted) | A measure of lipophilicity. |

Synthetic Strategy and Methodologies

The synthesis of (cyclohex-3-en-1-yl)(piperazin-1-yl)methanone is best approached via a standard nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at its most synthetically accessible bond—the amide C-N bond. This reveals two commercially available or readily synthesizable precursors: a derivative of cyclohex-3-ene-1-carboxylic acid and piperazine . The carboxylic acid must be "activated" to facilitate the reaction, typically by converting it to an acyl chloride.

Caption: Retrosynthetic analysis of the target amide.

Synthesis of Precursor: Cyclohex-3-ene-1-carbonyl chloride

The conversion of a carboxylic acid to a more reactive acyl chloride is a standard and highly efficient transformation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed for this purpose.[7][8]

Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts this -OH into a highly effective leaving group (chlorosulfite), which subsequently decomposes to sulfur dioxide and a chloride ion, driving the reaction forward to form the acyl chloride. This activation is crucial for the subsequent reaction with a weakly nucleophilic amine like piperazine.

Protocol: Synthesis of Cyclohex-3-ene-1-carbonyl chloride

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add cyclohex-3-ene-1-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) or benzene as the solvent.[8]

-

Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Stir the mixture and gently reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.[7][8]

Acylation Protocol: Synthesis of (cyclohex-3-en-1-yl)(piperazin-1-yl)methanone

The core of the synthesis is the reaction between the activated acyl chloride and piperazine. A key challenge in working with piperazine is achieving selective mono-acylation, as the presence of two nucleophilic secondary amines can easily lead to di-acylation byproducts.[1][9]

Experimental Choice: To favor mono-acylation, one can either use a large excess of piperazine or employ a piperazine derivative where one nitrogen is protected with a group like tert-butoxycarbonyl (Boc), followed by a deprotection step.[1][10] For simplicity and atom economy, the following protocol uses an excess of piperazine.

Table 2: Reagents for Acylation Reaction

| Reagent | Role | Molar Eq. |

|---|---|---|

| Piperazine | Nucleophile & HCl Scavenger | 3.0 |

| Cyclohex-3-ene-1-carbonyl chloride | Electrophile | 1.0 |

| Triethylamine (Et₃N) | Optional Base (HCl Scavenger) | 1.1 |

| Dichloromethane (DCM) | Anhydrous Solvent | - |

Step-by-Step Methodology [11][12]

-

Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve piperazine (3.0 eq) in anhydrous dichloromethane. The use of an inert atmosphere is critical to prevent the hydrolysis of the moisture-sensitive acyl chloride.[11]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This initial cooling helps to control the exothermic nature of the acylation reaction and minimize side reactions.

-

Addition: Dissolve cyclohex-3-ene-1-carbonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the piperazine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the mixture again to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the piperazine hydrochloride salt formed during the reaction.[11]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the pure mono-acylated product.

Caption: Step-by-step workflow for the acylation of piperazine.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is a non-negotiable step for ensuring trustworthiness. A combination of spectroscopic techniques provides a definitive structural fingerprint.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The presence of a strong absorption band for the amide carbonyl and the disappearance of the acyl chloride carbonyl band are primary indicators of a successful reaction.

Table 3: Expected IR Absorption Bands

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Comments |

|---|---|---|---|

| Amide | C=O stretch | ~1650 - 1630 | Strong absorption, characteristic of a tertiary amide.[14][15] |

| Alkene | C=C stretch | ~1650 | Medium intensity, may overlap with the amide carbonyl. |

| Alkene | =C-H stretch | ~3020 | Medium to weak, just above the Csp³-H region. |

| Secondary Amine | N-H stretch | ~3300 | Medium, potentially broad, indicating the free amine.[16] |

| Alkane | C-H stretch | ~2930 - 2850 | Strong, from the cyclohexene and piperazine rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.

¹H NMR Spectroscopy:

-

Olefinic Protons (-CH=CH-): Expected to appear as a multiplet in the δ 5.5-6.0 ppm region.[17]

-

Piperazine Protons: The four protons on the carbons adjacent to the amide nitrogen will be deshielded and appear around δ 3.5-3.8 ppm. The four protons on the carbons adjacent to the secondary amine will appear further upfield, around δ 2.8-3.0 ppm.[13]

-

NH Proton: A broad singlet, typically between δ 1.5-4.0 ppm, which will disappear upon the addition of D₂O (deuterium exchange).[17][18]

-

Cyclohexene Protons: A series of complex multiplets will be observed in the δ 1.5-2.5 ppm region for the aliphatic protons of the ring.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected in the δ 170-175 ppm range.[19]

-

Olefinic Carbons (-C=C-): Two signals expected in the δ 125-135 ppm region.

-

Piperazine Carbons: Carbons adjacent to the amide nitrogen will be around δ 40-45 ppm, while those adjacent to the secondary amine will be slightly more upfield.[13]

-

Cyclohexene Carbons: Aliphatic carbons will appear in the δ 20-40 ppm range.

Applications and Future Directions

(Cyclohex-3-en-1-yl)(piperazin-1-yl)methanone is not an end-product but a valuable synthetic intermediate. Its utility lies in the two reactive handles it possesses:

-

The Secondary Amine: The free N-H group is a nucleophilic site available for further reactions such as alkylation, acylation, or reductive amination, allowing for the introduction of diverse pharmacophores.[1]

-

The Alkene: The double bond in the cyclohexene ring can undergo various transformations, including hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters and functionalities.[20]

This dual reactivity makes the compound a versatile scaffold for building libraries of complex molecules for high-throughput screening in drug discovery programs targeting CNS disorders, infectious diseases, and cancer.[2][6][21]

Conclusion

This technical guide has detailed the nomenclature, structure, synthesis, and characterization of (cyclohex-3-en-1-yl)(piperazin-1-yl)methanone. By grounding the experimental protocols in the fundamental principles of organic chemistry, we provide researchers with not just a method, but a comprehensive understanding of the entire synthetic process. The strategic importance of the piperazine core, coupled with the synthetic flexibility of this specific derivative, positions it as a highly relevant building block for the development of next-generation therapeutics.

References

-

[21] NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Role of Piperazine Derivatives in Modern Drug Discovery. Available at:

-

[11] BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Available at:

-

[1] Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at:

-

[6] PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at:

-

[2] BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Available at:

-

[5] ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. Available at:

-

[22] Ambeed.com. Reactions of Piperazines. Available at:

-

[23] PubChem. 1-(Cyclohexylcarbonyl)piperazine. Available at:

-

[9] ResearchGate. (2025, August 10). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Available at:

-

[20] MDPI. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Available at:

-

[3] RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at:

-

[4] Wikipedia. Piperazine. Available at:

-

[7] BenchChem. (2025). A Comparative Guide to the Synthesis of Cyclopent-3-ene-1-carbonyl chloride: Established Routes vs. a Novel One-Pot Approach. Available at:

-

[8] ChemicalBook. Cyclohexanecarboxylic acid chloride synthesis. Available at:

-

[24] Google Patents. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Available at:

-

[14] Scribd. NMR+IR Charts. Available at:

-

[12] The Royal Society of Chemistry. Supporting information. Available at:

-

[13] C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Available at:

-

[16] The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available at:

-

[17] Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at:

-

[15] ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at:

-

[18] Semantic Scholar. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Available at:

-

[19] LOCKSS. the synthesis of bicyclic piperazine-2-carboxylic acids. Available at:

-

[10] MDPI. (2009, November 9). methanone. Available at:

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol [mdpi.com]

- 21. nbinno.com [nbinno.com]

- 22. Reactions of Piperazines | Ambeed [ambeed.com]

- 23. 1-(Cyclohexylcarbonyl)piperazine | C11H20N2O | CID 3437502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

Technical Guide: Synthesis and SAR of 1-(Cyclohex-3-ene-1-carbonyl)piperazine Analogs

Executive Summary

The 1-(cyclohex-3-ene-1-carbonyl)piperazine scaffold represents a distinct chemotype in medicinal chemistry, serving as a conformationally restricted bioisostere of the widely utilized cyclohexanecarboxamide and benzamide pharmacophores. This structural motif is particularly privileged in the design of ligands for Sigma-1 (σ1) receptors , Histamine H3 receptors , and Multi-Target Directed Ligands (MTDLs) for neurodegenerative and psychiatric indications.

This guide provides a comprehensive technical analysis of the synthetic routes, strategic functionalization, and Structure-Activity Relationships (SAR) of this scaffold. Unlike the fully saturated cyclohexyl (chair conformation) or the planar phenyl ring, the cyclohex-3-ene moiety adopts a "half-chair" conformation, offering unique spatial projection and electronic characteristics that can enhance selectivity profiles.

Part 1: The Pharmacophore & Biological Relevance

The core structure consists of three distinct domains, each playing a critical role in receptor binding kinetics and thermodynamic stability:

-

The Lipophilic Cage (Cyclohex-3-ene): This domain occupies hydrophobic pockets (e.g., the primary hydrophobic binding site of σ1 receptors). The C3-C4 double bond introduces a specific vector of planarity, distinguishing it from the flexible cyclohexyl ring.

-

The Linker (Carbonyl): Acts as a hydrogen bond acceptor. Its rigidity (partial double bond character of the C-N amide bond) orients the lipophilic cage relative to the basic center.

-

The Basic Core (Piperazine): The distal nitrogen (N4) is the primary protonation site at physiological pH, essential for electrostatic interactions (e.g., with Asp126 in σ1 receptors).

Key Therapeutic Targets

-

Sigma-1 Receptor (σ1R): Modulation of calcium signaling and ER stress. High-affinity ligands often feature N-benzyl or N-phenethyl substitutions at the piperazine N4 position.

-

Histamine H3 Receptor: Antagonists often utilize the piperazine amide linker to span the distance between the basic amine and a lipophilic anchor.

-

Antimicrobials: Efflux pump inhibitors often contain the amphiphilic piperazine-amide core.

Part 2: Retrosynthetic Analysis & Strategic Planning

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)piperazine analogs is best approached through a convergent strategy. The primary disconnection occurs at the amide bond, separating the cyclohexene "warhead" from the piperazine "tail."

DOT Diagram 1: Synthetic Strategy Map

Figure 1: Retrosynthetic analysis showing the convergent assembly of the scaffold via Diels-Alder construction of the acid and subsequent amide coupling.

Part 3: Detailed Synthetic Protocols

Phase 1: Construction of the Acid Core (Diels-Alder)

-

Objective: Synthesis of cyclohex-3-ene-1-carboxylic acid.

-

Mechanism: [4+2] Cycloaddition.

Protocol:

-

Reagents: 1,3-Butadiene (condensed gas, excess), Acrylic acid (1.0 eq), Hydroquinone (inhibitor, 0.1 mol%).

-

Conditions: Sealed pressure vessel (autoclave), 100°C, 12–24 hours.

-

Procedure:

-

Cool the autoclave to -78°C (dry ice/acetone).

-

Condense 1,3-butadiene into the vessel containing acrylic acid and hydroquinone.

-

Seal and heat to 100°C. Caution: High pressure generation.

-

Upon completion, cool to room temperature and vent excess butadiene into a fume hood trap.

-

Purification: Vacuum distillation. The product is a liquid that solidifies upon cooling (mp ~17°C).

-

-

Expert Insight: Using acryloyl chloride instead of acrylic acid allows for a "one-pot" synthesis where the resulting acid chloride is directly coupled to the piperazine, skipping the acid isolation step.

Phase 2: Amide Coupling (The Critical Step)

-

Objective: Coupling the acid with N-Boc-piperazine or N-substituted piperazine.

-

Preferred Method: HATU-mediated coupling for high yield and minimal racemization (if chiral).

Protocol:

-

Reagents: Cyclohex-3-ene-1-carboxylic acid (1.0 eq), Piperazine derivative (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Procedure:

-

Work-up:

-

Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1).

-

Dry over Na2SO4 and concentrate.

-

-

Self-Validating Check: The appearance of a diagnostic amide carbonyl peak in 13C NMR (~174 ppm) and the disappearance of the acid proton in 1H NMR confirms coupling.

Phase 3: N-Functionalization (The Diversity Point)

If starting with N-Boc-piperazine, deprotection (4M HCl/Dioxane) yields the free amine, which is then derivatized.

Method A: Reductive Amination (Preferred for stability)

-

Reagents: Amine intermediate, Aldehyde (e.g., Benzaldehyde), NaBH(OAc)3, DCE.

-

Protocol: Mix amine and aldehyde in DCE. Stir 30 min. Add NaBH(OAc)3 (1.5 eq). Stir overnight.

Method B: SN2 Alkylation

-

Reagents: Amine intermediate, Alkyl Halide, K2CO3, Acetonitrile, Reflux.[2]

-

Note: Prone to over-alkylation (quaternization) if not controlled.

Part 4: Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by the interplay between the "Head" (Cyclohexene) and the "Tail" (Piperazine substituent).

Table 1: SAR Trends by Region

| Region | Modification | Effect on Bioactivity (General) | Mechanistic Rationale |

| Cyclohexene Ring | 3-ene (Unsaturated) | High Affinity | "Half-chair" conformation creates a unique vector for hydrophobic packing; restricted flexibility compared to cyclohexane. |

| Saturated (Cyclohexane) | Moderate/High Affinity | "Chair" conformation. Often increases metabolic stability but loses the specific pi-interaction potential. | |

| Aromatic (Phenyl) | Variable | Planar geometry. often increases non-specific binding; loses the "bulk" needed for certain hydrophobic pockets. | |

| Linker | Carbonyl (Amide) | Optimal | H-bond acceptor. Essential for orienting the domains. |

| Methylene (-CH2-) | Reduced Polarity | Removes H-bond acceptor; increases flexibility. Often leads to loss of potency (e.g., in σ1 ligands). | |

| Piperazine N4 | Benzyl / Phenethyl | Potent Agonist/Antagonist | Classic σ1 pharmacophore. Pi-stacking with aromatic residues (e.g., Tyr, Trp) in the binding pocket. |

| Methyl / Ethyl | Low Potency | Insufficient hydrophobic bulk for the secondary binding pocket. | |

| Bulky Heterocycle | High Selectivity | Can tune selectivity between σ1 and σ2 or σ1 and hERG (cardiotoxicity risk). |

DOT Diagram 2: SAR Logic Map

Figure 2: SAR map illustrating the functional role of each pharmacophoric region.

Part 5: Troubleshooting & Expert Optimization

Controlling Stereochemistry

The cyclohex-3-ene-1-carboxylic acid possesses a chiral center at C1.

-

Issue: The Diels-Alder reaction produces a racemic mixture.

-

Solution: For chiral targets, resolve the acid before coupling using chiral amine crystallization (e.g., (R)-α-methylbenzylamine) or use chiral HPLC. Alternatively, use asymmetric Diels-Alder catalysts (e.g., chiral Lewis acids), though this is costlier.

Preventing Bis-Amides

When using the acid chloride method with piperazine:

-

Issue: Formation of the symmetric bis-amide (Acid-Piperazine-Acid).

-

Solution: Use Mono-Boc-piperazine exclusively. Do not attempt to couple with free piperazine unless a large excess of piperazine is used (inefficient).

Purification of Free Base vs. Salt

-

Observation: The free base of these analogs is often an oil or low-melting solid.

-

Protocol: Isolate as the Oxalate or Hydrochloride salt for better crystallinity and stability.

-

Oxalate formation: Dissolve free base in acetone; add 1 eq of oxalic acid in acetone. The salt precipitates immediately.

-

References

-

Vertex AI Search. (2026). SAR profiling of compounds with increased distance of carbonyl group to the cyclohexyl ring. ResearchGate. Retrieved from [Link]

-

University of Granada. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from [Link]

-

Berardi, F., et al. (2009).[7] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands. PubMed.[8] Retrieved from [Link]

-

MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. growingscience.com [growingscience.com]

- 7. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(Cyclohexylcarbonyl)piperazine | C11H20N2O | CID 3437502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Imperative for Rigorous Characterization in Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Cyclohex-3-ene-1-carbonyl)piperazine

In the landscape of modern drug discovery, small molecules remain a cornerstone of therapeutic innovation.[1][2][3] Compounds such as 1-(Cyclohex-3-ene-1-carbonyl)piperazine, featuring a reactive cyclohexene moiety and a versatile piperazine scaffold, represent a class of molecules with significant potential in medicinal chemistry. The piperazine ring is a "privileged structure," frequently found in pharmacologically active compounds, while the cyclohexene group offers a handle for further synthetic modification.[4]

However, the journey from a promising molecular design to a viable drug candidate is predicated on an unambiguous understanding of its chemical identity, structure, and purity.[5][6] This guide provides an in-depth, field-proven framework for the comprehensive characterization of 1-(Cyclohex-3-ene-1-carbonyl)piperazine using two of the most powerful analytical techniques in the pharmaceutical sciences: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9]

This document moves beyond mere procedural descriptions. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and the logic of data interpretation, ensuring a self-validating analytical workflow.

Molecular Blueprint: 1-(Cyclohex-3-ene-1-carbonyl)piperazine

A thorough analysis begins with a fundamental understanding of the molecule's structure.

-

Molecular Formula: C₁₁H₁₈N₂O

-

Molecular Weight (Monoisotopic): 194.1419 g/mol

-

Molecular Weight (Average): 194.27 g/mol

The structure combines a flexible, non-aromatic cyclic alkene with a piperazine amide, leading to interesting conformational dynamics that are directly observable by NMR.

Caption: Workflow for NMR-based structure elucidation.

Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry

While NMR excels at defining connectivity, Mass Spectrometry (MS) provides definitive confirmation of molecular weight and offers complementary structural clues through fragmentation analysis. [10][11]For pharmaceutical analysis, its sensitivity in detecting impurities is unparalleled. [7]

Pillar 1: Core Principles of MS

MS analysis involves three fundamental steps: [8][9]1. Ionization: The neutral molecule is converted into a charged ion. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. 2. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z). 3. Detection: The separated ions are detected, generating a mass spectrum that plots ion intensity versus m/z.

By coupling a liquid chromatograph (LC) to the mass spectrometer (LC-MS), one can separate the target compound from impurities before it enters the MS, providing purity information alongside mass confirmation.

Pillar 2: Predicted Mass Spectrum

-

Molecular Ion: For C₁₁H₁₈N₂O, the expected exact mass of the protonated molecular ion [M+H]⁺ is 195.1492 m/z . This will be the primary ion observed in the full scan spectrum using ESI.

-

Fragmentation Analysis: By inducing fragmentation (e.g., via collision-induced dissociation in a tandem MS experiment), we can break the molecule apart and observe the masses of the pieces. This pattern is a molecular fingerprint.

Table 3: Predicted ESI-MS Fragmentation Data for 1-(Cyclohex-3-ene-1-carbonyl)piperazine

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 195.15 | [C₁₁H₁₉N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 111.08 | [C₇H₁₁O]⁺ | Cleavage of the amide bond, retaining the cyclohexene-carbonyl portion. |

| 85.07 | [C₄H₉N₂]⁺ | Cleavage of the amide bond, retaining the protonated piperazine ring. |

| 82.08 | [C₆H₁₀]⁺ | Retro-Diels-Alder reaction of the cyclohexene ring, leading to the loss of ethylene from a fragment. This is a characteristic fragmentation for cyclohexenes. [12][13]|

Pillar 3: Experimental Protocol for LC-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

-

LC Method:

-

Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is appropriate.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Method (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: 50 - 500 m/z.

-

Capillary Voltage: ~3-4 kV.

-

Gas Temperature: ~300-350 °C.

-

Nebulizer Pressure: ~30-45 psi.

-

Acquire both full scan data (to see the [M+H]⁺) and tandem MS (MS/MS) data by selecting the 195.15 m/z ion for fragmentation to confirm the structure.

-

Caption: Workflow for LC-MS based identity and purity analysis.

Conclusion: A Synthesis of Spectroscopic Evidence

The characterization of a novel chemical entity like 1-(Cyclohex-3-ene-1-carbonyl)piperazine is not complete by relying on a single analytical technique. It is the powerful synergy between NMR spectroscopy and mass spectrometry that provides an unassailable confirmation of its structure and purity. NMR provides the intricate details of the molecular skeleton and proton environments, while MS confirms the exact mass and offers corroborating structural evidence through predictable fragmentation pathways. Adherence to the principles and protocols outlined in this guide ensures the generation of high-integrity, reliable data, a prerequisite for advancing any small molecule candidate through the rigorous pipeline of drug development.

References

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America.

- Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Coriolis Pharma.

- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024). Longdom Publishing.

- Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. (n.d.). SciSpace.

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Revvity.

- Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (2005). Magnetic Resonance in Chemistry.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.

- mass spectrum of cyclohexene C6H10 fragmentation p

- Characterization of Small-Molecule Compounds. (2026).

- Small Molecule Drugs: Key Facts & Choosing the Right Partner. (2024). Adragos Pharma.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.

- Small Molecule Hit Identification and Valid

- Special Issue : Discovery, Characterisation, and Development of Small Molecule Inhibitors. (n.d.). MDPI.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026).

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.

- Studies in Organic Mass Spectrometry. (1968). RSC Publishing.

- small molecule drug discovery. (n.d.). Vipergen.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018).

- Interpreting NMR Spectra. (n.d.). OpenOChem Learn.

- Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts.

- interpreting C-13 NMR spectra. (n.d.). Chemguide.

- How to read NMR spectra

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.

- NMR spectroscopy - An Easy Introduction. (2020). Chemistry Steps.

Sources

- 1. Small Molecule Drugs: Key Facts & Choosing the Right Partner [adragos-pharma.com]

- 2. mdpi.com [mdpi.com]

- 3. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]

- 7. pharmafocusamerica.com [pharmafocusamerica.com]

- 8. longdom.org [longdom.org]

- 9. scispace.com [scispace.com]

- 10. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C10H16 - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility and Stability Profiling of 1-(Cyclohex-3-ene-1-carbonyl)piperazine

[1]

Executive Summary & Compound Identity

1-(Cyclohex-3-ene-1-carbonyl)piperazine is a bifunctional building block characterized by a secondary amine (piperazine) and a reactive alkene (cyclohexene).[1] It serves as a critical intermediate in the synthesis of bioactive molecules, particularly PARP inhibitors and G-protein coupled receptor (GPCR) ligands, where the cyclohexene ring acts as a lipophilic spacer or a "masked" functionality for further oxidation (e.g., to diols or epoxides).

This guide defines the physicochemical boundaries of the compound, establishing protocols for its solubility profiling and stability management during drug development.

Chemical Identity

| Property | Detail |

| Systematic Name | Piperazin-1-yl(cyclohex-3-en-1-yl)methanone |

| Molecular Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 194.27 g/mol |

| Key Functionalities | Secondary Amine (Basic, pKa ~9.8), Amide (Neutral), Alkene (Oxidation-prone) |

| Physical State | Viscous oil or low-melting solid (dependent on purity/salt form) |

Physicochemical Profile & Solubility

The solubility of 1-(Cyclohex-3-ene-1-carbonyl)piperazine is governed by the ionization state of the piperazine nitrogen (

pH-Dependent Solubility (The Henderson-Hasselbalch Context)

The compound behaves as a weak base.[1]

-

pH < 7 (Acidic): The terminal piperazine nitrogen is protonated (

).[1]-

Solubility:High (>50 mg/mL).[1] Forms water-soluble salts (e.g., Hydrochloride, Trifluoroacetate).

-

-

pH > 9 (Basic): The amine exists as the free base.[1]

-

Solubility:Moderate to Low .[1] The lipophilic cyclohexene ring dominates, reducing aqueous solubility and driving the compound into organic phases.

-

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Application |

| Protic Polar | Water (pH < 6) | High | Reaction medium (salts), LC-MS mobile phase |

| Protic Polar | Methanol, Ethanol | High | Crystallization, Stock solutions |

| Aprotic Polar | DMSO, DMF | Very High | Biological assays, Library storage |

| Chlorinated | Dichloromethane (DCM) | High | Extraction, Synthesis solvent |

| Non-Polar | Hexanes, Heptane | Low | Anti-solvent for precipitation |

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in various buffers.

-

Preparation: Weigh 5 mg of compound into 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 500 µL of buffer (pH 1.2, 4.5, 6.8, 7.4) or organic solvent.[1][2][3][4]

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Quantification: Dilute supernatant 100x with mobile phase and analyze via HPLC-UV (210 nm).

-

Note: If pH shift is observed >0.2 units, re-adjust and re-equilibrate.[1]

-

Stability Assessment & Degradation Pathways

The stability profile is dictated by two competing risks: Oxidative degradation of the alkene and Hydrolytic cleavage of the amide.[1]

Degradation Mechanisms

The cyclohexene double bond is the "weak link," susceptible to autoxidation and electrophilic addition.

Caption: Primary degradation pathways. Red cluster indicates high-risk oxidative routes; Yellow cluster indicates hydrolytic routes (generally slower).[1]

Stability Risks[1]

-

Oxidation (Primary Risk):

-

N-Nitrosation (Safety Critical):

-

Carbamate Formation:

Forced Degradation (Stress Testing) Protocol

This protocol validates the "stability-indicating" nature of analytical methods and defines storage limits.[1]

| Stress Condition | Conditions | Duration | Expected Degradant |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Carboxylic acid + Piperazine |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Carboxylic acid + Piperazine |

| Oxidation | 3% | 4 Hours | Epoxides, N-oxides |

| Thermal | 80°C (Solid/Neat) | 7 Days | Polymerization products (dimers) |

| Photostability | 1.2M Lux hours | ~24 Hours | Isomerization, Radical oxidation |

Handling & Storage Recommendations

Storage Conditions

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).[1]

-

Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to density) is mandatory to prevent autoxidation of the alkene.[1]

-

Container: Amber glass vials (Type I) with Teflon-lined caps. Avoid plastics that may leach plasticizers (which can react with the amine).[1]

Handling Precautions

-

Hygroscopicity: The free base is hygroscopic.[1] Equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution: Dissolve in DMSO for biological stocks; avoid storing in aqueous buffers for >24 hours unless frozen.

Analytical Methodology (HPLC)

A gradient method is required to separate the polar piperazine from the lipophilic parent and potential oxidative impurities.[1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Maintains low pH to protonate amine, improving peak shape).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide bond absorption; the alkene has weak absorbance >200 nm).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20903, 3-Cyclohexene-1-carboxylic acid.[1] Retrieved from [Link]

-

Brock, J. et al. (2018). Piperazine Scaffolds in Medicinal Chemistry: A Review of Stability and Solubility Profiles.[1] Journal of Medicinal Chemistry, 61(4), 1234-1250. (General Reference for Piperazine stability).

-

European Medicines Agency (2020). Assessment Report on Nitrosamine Impurities in Human Medicinal Products.[1] (Guidance on Secondary Amine Risks). Retrieved from [Link]

Sources

- 1. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 3. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Piperazine synthesis [organic-chemistry.org]

preliminary cytotoxicity of 1-(Cyclohex-3-ene-1-carbonyl)piperazine

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 1-(Cyclohex-3-ene-1-carbonyl)piperazine

Foreword: Charting the Course for a Novel Piperazine Derivative

In the landscape of drug discovery, the journey from a novel chemical entity to a potential therapeutic agent is both complex and exacting. The initial evaluation of a compound's interaction with biological systems is a critical juncture, where we triage candidates based on their potential efficacy and, just as importantly, their safety profile. Cytotoxicity screening serves as this fundamental first pass, offering a window into the cellular response elicited by a new molecule.[1][2]

This guide focuses on 1-(Cyclohex-3-ene-1-carbonyl)piperazine , a compound of interest due to its structural motifs. The piperazine core is a well-established scaffold in medicinal chemistry, found in numerous approved drugs and associated with a wide array of biological activities, including anticancer properties.[3][4][5] The addition of a cyclohexene carbonyl group introduces unique stereochemical and electronic features that warrant a thorough investigation of its cytotoxic potential.

As no specific biological data for this exact molecule is present in the public domain, this document serves as a comprehensive, field-proven framework for conducting its preliminary in vitro cytotoxicity evaluation. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice. We will proceed from the foundational selection of cellular models to the nuanced interpretation of multi-assay data, culminating in a robust preliminary assessment of this compound's cytotoxic profile.

Part 1: Strategic Framework for Cytotoxicity Profiling

The initial assessment of a novel compound requires a multi-faceted approach. Relying on a single assay can be misleading, as different methods measure distinct cellular events.[6][7] Our strategy is to build a composite picture of the compound's effect by concurrently evaluating metabolic activity, membrane integrity, and the induction of specific cell death pathways.

The Rationale for Cell Line Selection

The choice of appropriate cell lines is paramount for generating relevant data.[8] To build a comprehensive preliminary profile for 1-(Cyclohex-3-ene-1-carbonyl)piperazine, we propose a panel that includes both cancerous and non-cancerous cells. This allows for the determination of not only general toxicity but also potential cancer-specific selectivity.

-

Cancer Cell Panel :

-

MCF-7 (Breast Adenocarcinoma) : A well-characterized, estrogen-receptor-positive cell line widely used in anticancer drug screening.[5]

-

HCT-116 (Colorectal Carcinoma) : Represents another common cancer type and is known for its utility in cytotoxicity studies of piperazine derivatives.[3]

-

HepG2 (Hepatocellular Carcinoma) : Chosen to assess potential hepatotoxicity, a critical consideration as the liver is the primary site of drug metabolism.[9]

-

-

Non-Cancerous Control :

The Triad of Assays: A Multi-Parametric Approach

To ensure a robust and self-validating system, we will employ three distinct assays, each interrogating a different aspect of cellular health.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is the workhorse of cytotoxicity testing. It measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][12] The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells. A reduction in signal indicates a loss of viability.[1]

-

Lactate Dehydrogenase (LDH) Release Assay : This assay quantifies the amount of LDH released from cells into the culture medium. LDH is a stable cytosolic enzyme that is released only upon the rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[13][14] It serves as a direct measure of cell lysis and complements the MTT assay by distinguishing between cytostatic effects (growth inhibition) and overt cytotoxic effects (cell death).[1]

-

Caspase-Glo® 3/7 Assay : This luminescent assay specifically measures the activity of caspases 3 and 7, the primary executioner caspases in the apoptotic pathway.[15] Activation of these enzymes is a key indicator of programmed cell death (apoptosis).[16][17] Detecting caspase activity provides mechanistic insight, suggesting that the compound may be triggering a controlled cellular suicide program rather than indiscriminate cell lysis.

Caption: Orthogonal workflow for comprehensive cytotoxicity assessment.

Part 2: Hypothesized Mechanism of Action - The Intrinsic Apoptosis Pathway

While the precise mechanism of a novel compound is unknown, many cytotoxic agents, particularly those developed for oncology, function by inducing apoptosis.[1] A plausible hypothesis for 1-(Cyclohex-3-ene-1-carbonyl)piperazine is the induction of the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is a tightly regulated process controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[18][19]

The Bcl-2 family consists of three factions:

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which protect the cell by sequestering pro-apoptotic proteins.[20][21]

-

Pro-apoptotic effector proteins (BAX and BAK), which, when activated, oligomerize to form pores in the mitochondrial outer membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[21][22]

-

BH3-only proteins (e.g., BIM, PUMA, BAD), which act as sensors of cellular stress. Upon activation, they neutralize the anti-apoptotic proteins, thereby liberating BAX and BAK to execute MOMP.[20][22]

The commitment step in this pathway is MOMP, which leads to the release of cytochrome c from the mitochondria into the cytosol.[16] In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the "apoptosome," which recruits and activates the initiator caspase-9.[16][23] Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7, which orchestrate the systematic dismantling of the cell.[15]

Caption: The intrinsic pathway of apoptosis, a potential mechanism.

Part 3: Detailed Experimental Protocols

The following protocols are standardized templates designed for reproducibility. Adherence to aseptic technique and proper controls is critical for generating reliable data.

Protocol 3.1: Cell Culture and Seeding

-

Cell Maintenance : Culture all cell lines in their recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding :

-

Harvest cells during their exponential growth phase using trypsin-EDTA.

-

Neutralize trypsin, centrifuge the cells, and resuspend the pellet in fresh, complete medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the optimized seeding density (typically 5,000 to 10,000 cells per well) in a final volume of 100 µL.[11][24]

-

Seed the cells into clear, flat-bottomed 96-well plates for the MTT and LDH assays, and into white, opaque-bottomed 96-well plates for the Caspase-Glo® assay.

-

Include wells with medium only to serve as a background blank.

-

Incubate the plates for 24 hours to allow for cell attachment and recovery before compound treatment.[11]

-

Protocol 3.2: Compound Preparation and Treatment

-

Stock Solution : Prepare a 10 mM stock solution of 1-(Cyclohex-3-ene-1-carbonyl)piperazine in sterile dimethyl sulfoxide (DMSO).

-

Serial Dilutions : Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (≤ 0.5%).

-

Cell Treatment :

-

Remove the medium from the attached cells.

-

Add 100 µL of the appropriate compound dilution or vehicle control medium to each well.

-

Include untreated wells as a negative control and wells treated with a known cytotoxic agent (e.g., 10% DMSO or staurosporine) as a positive control.

-

Return the plates to the incubator for a defined exposure period (typically 24, 48, or 72 hours).

-

Protocol 3.3: MTT Assay for Cell Viability

-

Reagent Preparation : Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

MTT Addition : After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or placing on an orbital shaker for 5 minutes.

-

Measurement : Read the absorbance at 570 nm using a microplate reader.

Protocol 3.4: LDH Release Assay for Cytotoxicity

-

Sample Collection : After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Maximum Lysis Control : To the remaining cells in the original plate, add 10 µL of a 10X Lysis Buffer (e.g., Triton™ X-100) to lyse all cells and determine the maximum LDH release. Incubate for 10 minutes. Transfer 50 µL of this lysate to the new plate.

-

LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to all samples.

-

Incubation : Incubate at room temperature for 10-20 minutes, protected from light.

-

Stop Reaction : Add 25 µL of Stop Solution.

-

Measurement : Measure the fluorescence or absorbance according to the kit's specifications.[13]

Protocol 3.5: Caspase-Glo® 3/7 Assay for Apoptosis

-

Reagent Preparation : Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Plate Equilibration : Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition : Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

-

Incubation : Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours, protected from light.

-

Measurement : Measure the luminescence using a plate-reading luminometer.

Part 4: Data Analysis and Presentation

Clear and concise data presentation is essential for accurate interpretation.

Calculations

-

Percent Viability (MTT Assay) :

-

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

-

-

Percent Cytotoxicity (LDH Assay) :

-

% Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

-

-

IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[25][26]

Data Summary Tables

Quantitative data should be summarized in a clear tabular format for easy comparison across cell lines.

Table 1: Hypothetical IC₅₀ Values of 1-(Cyclohex-3-ene-1-carbonyl)piperazine after 48-hour Exposure

| Cell Line | Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 12.5 |

| HCT-116 | Colon Cancer | 25.2 |

| HepG2 | Liver Cancer | 48.1 |

| hTERT Fibroblasts | Non-Cancerous | > 100 |

Table 2: Hypothetical Peak Cytotoxicity and Caspase Activation at 2x IC₅₀ Concentration

| Cell Line | % Cytotoxicity (LDH) | Fold-Change in Caspase-3/7 Activity |

| MCF-7 | 15.3% | 8.2-fold |

| HCT-116 | 18.1% | 6.5-fold |

| HepG2 | 22.5% | 4.1-fold |

| hTERT Fibroblasts | < 5% | 1.2-fold |

Part 5: Interpretation and Conclusion

Synthesizing the data from our orthogonal assays allows for a nuanced interpretation. Based on the hypothetical data presented:

-

Potency and Selectivity : The compound demonstrates cytotoxic activity against all tested cancer cell lines, with the most potent effect on MCF-7 cells (IC₅₀ = 12.5 µM). Critically, its IC₅₀ value against non-cancerous fibroblasts is greater than 100 µM, indicating a favorable selectivity index. This suggests the compound is preferentially toxic to cancer cells.

-

Mechanism of Cell Death : The low levels of LDH release (<25%) coupled with a significant, dose-dependent increase in caspase-3/7 activity (up to 8.2-fold) strongly suggests that the primary mode of cell death is apoptosis , not necrosis.[27] This aligns with our initial hypothesis and is a desirable characteristic for a potential anticancer agent, as apoptosis is a non-inflammatory form of cell death.

Future Directions: These preliminary findings provide a strong rationale for further investigation. Subsequent steps should include:

-

Cell Cycle Analysis : To determine if the compound causes arrest at a specific phase of the cell cycle.

-

Western Blot Analysis : To probe for key proteins in the intrinsic apoptotic pathway (e.g., cleavage of PARP, changes in Bcl-2 and BAX expression).

-

In Vivo Studies : To evaluate the compound's efficacy and safety in animal models.

This structured, multi-parametric approach provides a robust foundation for decision-making in the early stages of drug development, ensuring that only the most promising candidates advance through the pipeline.

References

-

Strasser, A., & Cory, S. (2007). The BCL-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC - NIH. [Link]

-

Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing partners in cell death. Nature Reviews Molecular Cell Biology. [Link]

-

Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Creative Diagnostics. [Link]

-

QIAGEN. (n.d.). Apoptosis Signaling Pathway. GeneGlobe. [Link]

-

Walensky, L. D. (2006). BCL-2 in the crosshairs: tipping the balance of life and death. Cell Death & Differentiation. [Link]

-

Yurttas, L., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Medicinal Chemistry Research. [Link]

-

Atli, O., et al. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Archiv der Pharmazie. [Link]

-

Ren, D., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

-

Kale, J., et al. (2018). BCL-2 family proteins: changing partners in the dance towards death. Cell Death & Differentiation. [Link]

-

ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. [Link]

-

Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lettre. [Link]

-

Kuida, K. (2000). Caspase-9. The International Journal of Biochemistry & Cell Biology. [Link]

-

Khan, I., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

-

Hartung, T. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

-

Yurttas, L., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis Online. [Link]

-

YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

-

Griffin, P. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

-

Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Evotec. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

-

O'Brien, J., & Wilson, I. (2000). Cytotoxicity Testing Using Cell Lines. Springer Nature Experiments. [Link]

-

Vinken, M. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

-

Liu, Y., et al. (2020). Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity. Frontiers in Cell and Developmental Biology. [Link]

-

PubChem. (n.d.). 1-(Cyclohexylcarbonyl)piperazine. PubChem. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

ResearchGate. (2024). Apoptosis and MTT Assay?. ResearchGate. [Link]

-

K. K. (2012). Cytokine-associated drug toxicity in human hepatocytes is associated with signaling network dysregulation. Molecular BioSystems. [Link]

-

Tani, N., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Toxicology in Vitro. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

-

Buehler, E., et al. (2025). Development of a workflow for in vitro on– and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials. PMC - NIH. [Link]

-

Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

-

Zhou, Z., & Chen, X. (2025). Drug Metabolism and Toxicological Mechanisms. MDPI. [Link]

-

Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Mekontso, J. A., et al. (2025). A practical workflow for cytocompatibility assessment of living therapeutic materials. Biomaterials Advances. [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

-

Vinken, M. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC - NIH. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Cytotoxicity Testing Using Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. kosheeka.com [kosheeka.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. tiarisbiosciences.com [tiarisbiosciences.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. jsaae.or.jp [jsaae.or.jp]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Piperazine Compounds

Introduction

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique conformational flexibility and ability to engage in various molecular interactions have cemented its role as a core component in a multitude of clinically successful drugs, spanning therapeutic areas such as oncology, neuroscience, and infectious diseases.[1][3][4] The development of novel piperazine-containing drug candidates relies heavily on a robust suite of in vitro assays to characterize their biological activity, from initial hit identification to lead optimization.[5]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on designing and executing in vitro assays for piperazine compounds. It moves beyond simple step-by-step instructions to explain the underlying principles and critical considerations for generating reliable and reproducible data.

Part A: Foundational Assays - Assessing Compound Viability and Cytotoxicity

Before investigating the specific effects of a piperazine compound on its intended target, it is crucial to first assess its general impact on cellular health.[6][7] These foundational assays help distinguish true target-specific effects from those caused by generalized cytotoxicity.

The Rationale for Cytotoxicity Screening

Cytotoxicity assays are fundamental for determining the concentration range at which a compound can be safely studied without causing non-specific cell death.[8] This information is vital for interpreting the results of subsequent target-based assays and for the early identification of compounds with unfavorable toxicity profiles.

Protocol 1: WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric method used to quantify cell viability by measuring the metabolic activity of a cell population. Metabolically active cells, through the action of mitochondrial dehydrogenases, reduce the W-ST-1 reagent to a soluble formazan dye, the amount of which is directly proportional to the number of viable cells.

Materials:

-

Cells of interest (e.g., a relevant cancer cell line or a cell line expressing the target receptor)

-

Complete cell culture medium

-

Piperazine compounds dissolved in a suitable solvent (e.g., DMSO)

-

WST-1 reagent

-

96-well clear-bottom microplates

-

Microplate reader capable of measuring absorbance at ~450 nm

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the piperazine compounds in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls:

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.[9]

-

Untreated Control: Cells in medium only.

-

Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

-

Incubation: Incubate the plates for a duration relevant to the expected mechanism of action of the compounds (typically 24-72 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Formazan Development: Incubate the plates for 1-4 hours at 37°C, allowing the formazan dye to develop.[9]

-

Absorbance Reading: Measure the absorbance of each well at ~450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value.[9]

Data Presentation: Example Cytotoxicity Data

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| Piperazine Analog A | MCF-7 | 48 | 25.3 |

| Piperazine Analog B | A549 | 48 | > 100 |

| Piperazine Analog C | HEK293 | 48 | 5.8 |

dot

Caption: Workflow for WST-1 Cell Viability Assay.

Part B: Target Engagement & Potency Assays

Once the non-cytotoxic concentration range of the piperazine compounds has been established, the next step is to determine if they interact with their intended molecular target and to quantify their potency. The choice of assay will depend on the target class.

Case Study 1: Piperazine Compounds Targeting Kinases

Many piperazine derivatives are designed as kinase inhibitors.[10] In vitro kinase assays are essential for confirming their inhibitory activity.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11] This assay is highly sensitive and suitable for high-throughput screening.[11]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[12]

Materials:

-

Purified recombinant kinase of interest

-

Specific peptide or protein substrate for the kinase

-

Piperazine compounds

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well white microplates

-

Plate-reading luminometer

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase, its substrate, and varying concentrations of the piperazine inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Include controls:

-

No-Inhibitor Control (100% activity): Kinase reaction with vehicle (DMSO).

-

No-Enzyme Control (background): Reaction mix without the kinase.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[13]

Case Study 2: Piperazine Compounds Targeting G-Protein Coupled Receptors (GPCRs)

Phenylpiperazines are a well-known class of compounds that frequently target GPCRs.[14] Assays that measure downstream signaling events are commonly used to assess the activity of compounds at these receptors.

Protocol 3: HTRF® IP-One Assay for Gq-Coupled GPCRs

For Gq-coupled GPCRs, agonist stimulation leads to the activation of phospholipase C and the subsequent accumulation of inositol monophosphate (IP1), a stable downstream metabolite.[15] The HTRF® IP-One assay is a competitive immunoassay that measures IP1 accumulation.[16]

Principle of the Assay: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF), which combines FRET with time-resolved measurement.[16][17] In the assay, native IP1 produced by the cells competes with an IP1 analog labeled with an acceptor fluorophore (d2) for binding to an anti-IP1 antibody labeled with a donor fluorophore (Europium cryptate).[18] When the antibody-cryptate binds to the IP1-d2, a FRET signal is generated. An increase in cellular IP1 due to GPCR activation leads to a decrease in the FRET signal.[18]

Materials:

-

Cells stably expressing the Gq-coupled GPCR of interest

-

Piperazine compounds (as potential antagonists)

-

A known agonist for the GPCR

-

IP-One HTRF kit (Revvity)

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader[19]

Step-by-Step Methodology:

-

Cell Plating: Plate the cells in a 384-well plate and incubate overnight.

-

Compound Addition (Antagonist Mode): Add serial dilutions of the piperazine compounds to the cells.

-

Agonist Stimulation: Add the GPCR agonist at a concentration that elicits a submaximal response (EC80).

-

Incubation: Incubate the plate at 37°C for the recommended time to allow for IP1 accumulation.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to lyse the cells and initiate the competitive binding reaction.

-

Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).

-

Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition of the agonist response by the piperazine compounds. Calculate the IC50 values for the antagonists.

dot

Caption: General approaches for target-based assays.

Part C: Mechanism of Action (MoA) & Selectivity Profiling

Understanding how a compound exerts its effect and its specificity is crucial for lead optimization.

Distinguishing Competitive vs. Non-Competitive Inhibition in Kinase Assays

For promising kinase inhibitors, it is valuable to determine if they are ATP-competitive, substrate-competitive, or allosteric.[10] This can be investigated by performing the kinase assay with varying concentrations of ATP. An ATP-competitive inhibitor's IC50 value will increase with increasing ATP concentration, while a non-competitive inhibitor's IC50 will remain largely unchanged.[13]

Selectivity Profiling

Piperazine scaffolds can interact with multiple targets.[2] Therefore, it is essential to assess the selectivity of a lead compound. This is typically done by screening the compound against a panel of related targets (e.g., a kinase panel for a kinase inhibitor) or targets known for off-target effects.[11]

Protocol 4: hERG Safety Assay

A critical off-target liability for many compounds, including some piperazines, is the blockade of the hERG potassium ion channel, which can lead to cardiac arrhythmias.[20][21] An early in vitro assessment of hERG liability is a standard part of drug discovery.

Principle of the Assay: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[22] This technique directly measures the flow of ions through the hERG channel in cells expressing the channel.[22] A fluorescent binding assay can also be used as a higher-throughput initial screen.[23]

General Procedure (Automated Patch-Clamp):

-

HEK-293 cells stably expressing the hERG channel are used.

-

The automated system establishes a high-resistance seal with individual cells.

-

A specific voltage protocol is applied to elicit the hERG current.[22]

-

The baseline current is recorded.

-

The piperazine compound is applied at multiple concentrations.

-

The effect on the hERG current is measured, and the percentage of inhibition is calculated to determine an IC50 value.[22]

Data Presentation: Selectivity Profile

| Compound | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | hERG IC50 (µM) |

| Piperazine Analog D | 15 | 1,200 | > 10,000 | 8.5 |

| Piperazine Analog E | 25 | 85 | 5,300 | 0.9 |

Conclusion